molecular formula C18H21NO4 B12289437 4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one

4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one

Cat. No.: B12289437
M. Wt: 315.4 g/mol
InChI Key: RGXROBWGGVLRHX-UHFFFAOYSA-N
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Description

4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one is a complex organic compound with significant potential in biological applications due to its unique structural features. This compound, characterized by a molecular formula of C18H21NO4 and a molecular weight of 315.4 g/mol, contains functional groups that contribute to its diverse biological activities. The oxazolidinone structure is particularly interesting for pharmacological research, as it can interact with various biological targets.

The biological activity of this compound has been explored in various contexts, including:

  • Enzyme Modulation : The compound may influence enzyme activities, potentially acting as an inhibitor or activator in metabolic pathways.
  • Receptor Interaction : It could interact with specific receptor sites, altering cellular responses and signaling pathways.

Further research is needed to fully elucidate the mechanisms through which this compound exerts its effects on biological systems.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaUnique Features
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-oneC15H17NO3Lacks hydroxy group; simpler structure
(S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-oneC13H13NO3Different stereochemistry; fewer substituents
(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-oneC14H15NO3Contains butenoyl instead of propanoyl group

The presence of the hydroxy group and specific alkenes in this compound enhances its biological interactions compared to its counterparts.

Antimicrobial Activity

Research has indicated that oxazolidinones possess antimicrobial properties. For instance, derivatives similar to 4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidinone have shown effectiveness against various bacterial strains. A study demonstrated that certain oxazolidinone derivatives inhibited the growth of resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

Antitumor Properties

Another area of interest is the potential antitumor activity of this compound. Preliminary studies have indicated that oxazolidinone derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to 4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidinone have been evaluated for their cytotoxic effects on various cancer cell lines, showing promise as candidates for further development in cancer therapy .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

4-benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H21NO4/c1-3-8-15(16(20)4-2)17(21)19-14(12-23-18(19)22)11-13-9-6-5-7-10-13/h3-7,9-10,14-16,20H,1-2,8,11-12H2

InChI Key

RGXROBWGGVLRHX-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(C=C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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